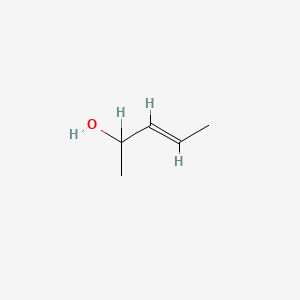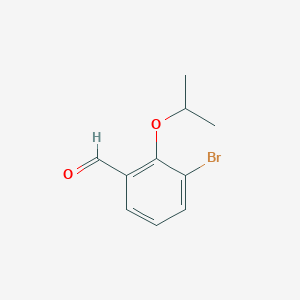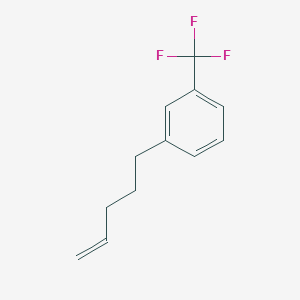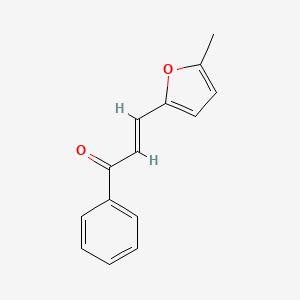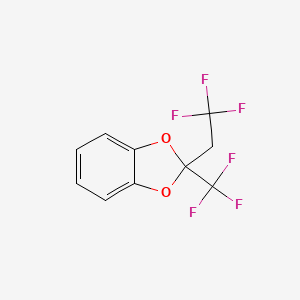
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
概要
説明
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, commonly known as TFB, is a heterocyclic compound with a wide range of applications in the scientific and research fields. It is a colorless, volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. TFB is also used as a catalyst in various reactions, such as the synthesis of polymers and the preparation of pharmaceuticals. TFB has been extensively studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
科学的研究の応用
TFB has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides, and as a catalyst for the preparation of pharmaceuticals. It has also been used as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. TFB has also been studied for its potential applications in the fields of biochemistry and physiology.
作用機序
TFB is a volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. It is believed that TFB acts as a Lewis acid in a reaction, and is capable of forming complexes with other molecules. This allows it to catalyze a variety of reactions, including the synthesis of polymers and the preparation of pharmaceuticals.
Biochemical and Physiological Effects
TFB has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of some drugs, and has been used as a solvent for the preparation of pharmaceuticals. It has also been found to have an effect on the metabolism of certain proteins, as well as on the expression of certain genes.
実験室実験の利点と制限
The main advantage of using TFB in laboratory experiments is its low cost and availability. It is also highly volatile, which makes it easy to handle and store. However, TFB is highly flammable and must be handled with caution. It is also toxic and should not be ingested or inhaled.
将来の方向性
The potential applications of TFB are vast, and there are many future directions that could be explored. These include the development of new catalysts and solvents for organic synthesis, the study of its effects on biochemical and physiological processes, and the use of TFB as a starting material for the synthesis of other compounds. Additionally, TFB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, TFB could be used in the development of new pharmaceuticals and drugs.
特性
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-8(10(14,15)16)17-6-3-1-2-4-7(6)18-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOHHHBWGNFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(CC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

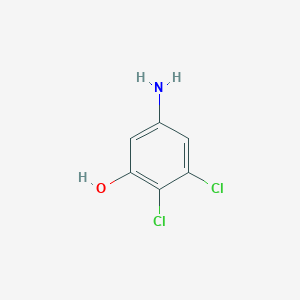
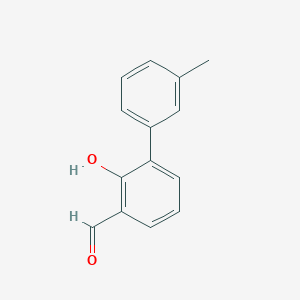

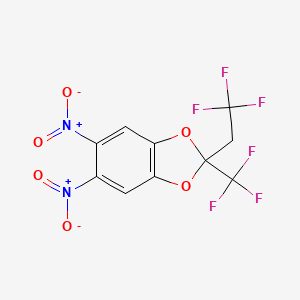
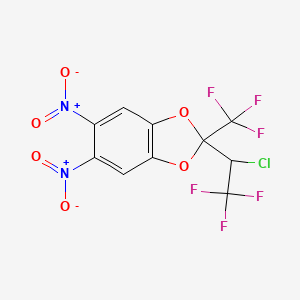
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

